molecular formula C5H7N3O4S B12917496 (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid CAS No. 62374-22-5

(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid

Cat. No.: B12917496
CAS No.: 62374-22-5
M. Wt: 205.19 g/mol
InChI Key: OLUYWMVGRHDJAE-UHFFFAOYSA-N
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Description

(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid is a chemical compound with the molecular formula C5H7N3O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid typically involves the reaction of appropriate pyrimidine derivatives with methanesulfonic acid. One common method involves the use of 2,4-diamino-6-oxo-1,6-dihydropyrimidine as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of diseases involving pyrimidine metabolism.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6-Amino-2-oxo-1,2-dihydropyrimidin-5-yl)methanesulfonic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes such as dihydrofolate reductase and thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methanesulfonic acid moiety, which imparts specific chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

62374-22-5

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

IUPAC Name

(6-amino-2-oxo-1H-pyrimidin-5-yl)methanesulfonic acid

InChI

InChI=1S/C5H7N3O4S/c6-4-3(2-13(10,11)12)1-7-5(9)8-4/h1H,2H2,(H,10,11,12)(H3,6,7,8,9)

InChI Key

OLUYWMVGRHDJAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC(=C1CS(=O)(=O)O)N

Origin of Product

United States

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